molecular formula C4H8O3S B086658 1,4-Oxathiane, 4,4-dioxide CAS No. 107-61-9

1,4-Oxathiane, 4,4-dioxide

Cat. No. B086658
CAS RN: 107-61-9
M. Wt: 136.17 g/mol
InChI Key: WWRUZECKUVNAPB-UHFFFAOYSA-N
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Description

1,4-Oxathiane, 4,4-dioxide, is a chemical compound belonging to the class of organosulfur compounds. Its unique structural framework makes it a subject of interest in various chemical research areas, particularly in nuclear magnetic resonance (NMR) spectroscopy and synthetic organic chemistry.

Synthesis Analysis

The synthesis of 1,4-Oxathiane, 4,4-dioxide, involves multistep organic reactions, starting from basic sulfide precursors to complex cyclization processes. Methods include the reaction of elemental sulfur with heterocyclic compounds under regioselective conditions (Khalaj & Ghazanfarpour-Darjani, 2016). Another approach is the alkylation of related sulfur-containing heterocycles, leading to various derivatives of oxathiane dioxides (Boeckman, Hanson, & Cody, 2006).

Molecular Structure Analysis

1,4-Oxathiane, 4,4-dioxide, has been analyzed through carbon-13 nuclear magnetic resonance (NMR) spectroscopy, revealing detailed insights into its conformational equilibrium and molecular structure (Szarek et al., 1974). These studies help differentiate structural isomers and understand the compound's electronic environment.

Chemical Reactions and Properties

Chemical reactions involving 1,4-Oxathiane, 4,4-dioxide, include its use as a synthetic intermediate in multicomponent reactions under microwave irradiation (Hossaini et al., 2013). Additionally, it reacts with electrophiles upon regioselective deprotonation, showcasing its utility in forming new carbon-carbon bonds and serving as a masked carbonyl group (Boeckman et al., 2006).

Physical Properties Analysis

The physical properties of 1,4-Oxathiane, 4,4-dioxide, such as its melting point, boiling point, and solubility, can be inferred from its molecular structure and intermolecular interactions. Detailed spectroscopic analyses, such as IR and Raman, provide insights into its vibrational modes and structural dynamics (Hase & Kawano, 1978).

Chemical Properties Analysis

The chemical behavior of 1,4-Oxathiane, 4,4-dioxide, includes its reactivity towards various chemical reagents and conditions. It has been used as a key intermediate in organic synthesis, illustrating its reactivity and functional group transformations (Eames et al., 1998). The compound's electrophilic and nucleophilic reactivity patterns are essential for its applications in synthetic chemistry.

Scientific Research Applications

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon-13 NMR spectra of 1,4-oxathiane derivatives, including 4-oxide and 4,4-dioxide, have been studied. These studies helped in understanding the conformational equilibria and structural differentiation of certain nucleosides (Szarek et al., 1974).

  • Insecticidal Properties : Some 1,3-oxathianes with specific substituents have shown high potency as insecticides. Derivatives like 1,3-oxathiane 3,3-dioxides have demonstrated even greater effectiveness in this regard (Palmer & Casida, 1995).

  • Polyester Production : 1,4-Oxathian-2-one-4,4-dioxide has been utilized in producing low molecular weight crystalline polyesters. These materials have potential applications in various industrial processes (Huffman & Casey, 1985).

  • Raman and Infrared Spectroscopy : The Raman and infrared spectra of 1,4-oxathiane-4-oxide have been studied, contributing to the understanding of its molecular structure and vibrational modes (Hase & Kawano, 1978).

  • Synthetic Applications : 1,4-Oxathiane derivatives, particularly 1,4-oxathiane 4,4-dioxide, have been used in various synthetic chemistry applications. For instance, they've been employed as synthetic equivalents for γ-hydroxypropyl anion in the acylation of anions (Fuji et al., 1992).

  • Thermophysical Properties : The thermophysical properties of 1,4-oxathiane-4,4-dioxide and other sulfur heterocycles have been studied, providing valuable data for their potential applications in material sciences (Temprado et al., 2006).

  • Oxidation Kinetics : The kinetics of oxidation of 1,4-thioxane (1,4-oxathiane) by alkaline hexacyanoferrate(III) in the presence of OsVIII as a catalyst have been studied, which is crucial for understanding its reactivity in various chemical processes (Al-Subu, 2001).

Safety And Hazards

1,4-Oxathiane, 4,4-dioxide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Future Directions

A recent study explored a novel preparation of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides via the reaction of benzyl 1-alkynyl sulfones and aryl aldehydes under basic conditions . The study uncovered a new reaction pathway to create a family of novel 1,4-oxathiin-S,S-dioxides . This suggests that there is ongoing research into the synthesis and potential applications of compounds related to 1,4-Oxathiane, 4,4-dioxide.

properties

IUPAC Name

1,4-oxathiane 4,4-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c5-8(6)3-1-7-2-4-8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRUZECKUVNAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059352
Record name 1,4-Oxathiane, 4,4-dioxide
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Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,4-Oxathiane, 4,4-dioxide

CAS RN

107-61-9
Record name 1,4-Oxathiane, 4,4-dioxide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Oxathiane sulfone
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Record name Thioxane sulfone
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Record name 1,4-Oxathiane, 4,4-dioxide
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Record name 1,4-Oxathiane, 4,4-dioxide
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Record name 1,4-oxathiane 4,4-dioxide
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Record name 1,4-Oxathiane sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
35
Citations
WA Szarek, DM Vyas, AM Sepulchre… - Canadian Journal of …, 1974 - cdnsciencepub.com
The carbon-13 nmr spectra of a series of 1,4-oxathianes, including the 4-oxide and 4,4-dioxide of 1,4-oxathiane, are reported. The results corroborated conclusions reached previously, …
Number of citations: 44 cdnsciencepub.com
GA Vandesteeg - 1977 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the moat advanced …
Number of citations: 0 search.proquest.com
MD Estrada, A López-Castro - Acta Crystallographica Section C …, 1991 - scripts.iucr.org
(IUCr) Structure of 2,6-dimethoxy-1,4-oxathiane-4,4-dioxide Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) …
Number of citations: 4 scripts.iucr.org
M Temprado, MV Roux, P Jiménez, R Guzmán-Mejía… - Thermochimica acta, 2006 - Elsevier
The present study reports a DSC study of the sulfur heterocyclic compounds: 2,2’-bithiophene [492-97-7]; 2,5-thiophenedicarboxylic acid [4282-31-9]; 3-acetylthiophene [1468-83-3]; 2-…
Number of citations: 40 www.sciencedirect.com
E Roversi, F Monnat, K Schenk, P Vogel… - … A European Journal, 2000 - Wiley Online Library
The products of hetero‐Diels‐Alder reactions (sultines) and cheletropic addition reactions (sulfolenes) between 1,3‐dienes and sulfur dioxide can be distinguished by their 17 O NMR …
WE Noland, RD DeMaster - Organic Syntheses, 2003 - Wiley Online Library
4H‐1,4‐thiazine 1,1‐dioxide intermediate: cis and trans‐2,6‐Diethoxy‐1,4‐oxathiane 4,4‐dioxide solvent: 850–950 ml. of boiling heptane product: 4H‐1,4‐thiazine 1,1‐dioxide solvent: …
Number of citations: 0 onlinelibrary.wiley.com
FJL Aparicio, FZ Benitez, FS Gonzalez - Carbohydrate Research, 1982 - Elsevier
Thiodiglycolaldehyde (2,2′-thiobisacetaldehyde, 1a) reacted severally with methanol, ethanol, and 2-propanol to give mixtures variously of thiodiglycoaldehyde bis(dialkyl acetals) (3a,…
Number of citations: 4 www.sciencedirect.com
GW Gokel, HM Gerdes, DM Dishong - The Journal of Organic …, 1980 - ACS Publications
Although numerous oxidation methods are available for the transformation of sulfides into sulfones, lowmolecular-weight, heterocyclic sulfides are often not amenable to these oxidation …
Number of citations: 117 pubs.acs.org
JR Wiseman, HO Krabbenhoft… - The Journal of Organic …, 1976 - ACS Publications
The carbon-13 NMR spectra of a number of sulfides and sulfones in the 9-thiabicyclo [3.3. 1] nonane geometry are reported and discussed. Upon conversion of a sulfide to a sulfone, …
Number of citations: 19 pubs.acs.org
RD Demaster - 1970 - search.proquest.com
............ 293A. 3a, 4, 7, 7a-Tetrahydro-4, 7-methanoinden-1-one jo-N itr ophe ny Ihy dr az one (25.).. 2931. o-Phenylenediamine (26) and 1-Aminooctahydro-4, 7-methano-indene (27).......…
Number of citations: 2 search.proquest.com

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